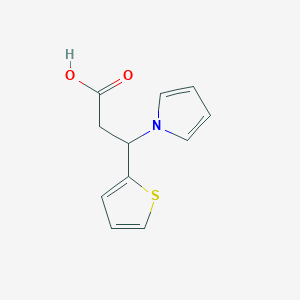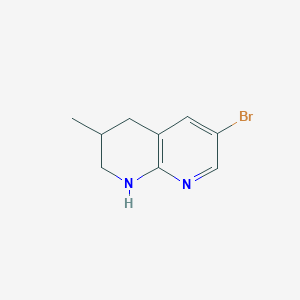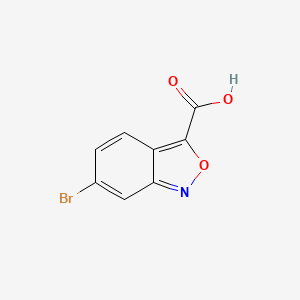
4-Bromo-3-methylpyridine hydrobromide
Descripción general
Descripción
4-Bromo-3-methylpyridine hydrobromide, also known as 3-Methyl-4-bromopyridine hydrochloride or 4-Bromo-3-picoline hydrochloride, is an organic compound . It appears as a white to yellow solid .
Synthesis Analysis
The synthesis of 4-Bromo-3-methylpyridine involves several steps . Initially, 4-methyl-3-nitropyridine is used as a raw material and is reduced under the action of catalysts in methyl alcohol solvent . The product, 4-methyl-3-aminopyridine, is then reacted with acid to form a salt . This salt is cooled to -10 to 0°C, and bromine is added . After the addition of bromine, a sodium nitrite water solution is added . The pH of the solution is adjusted to be alkaline, and then extraction, drying, and concentration are performed to obtain 3-bromo-4-methylpyridine .Molecular Structure Analysis
The molecular formula of 4-Bromo-3-methylpyridine hydrobromide is C6H7Br2N . Its molecular weight is 252.934 Da .Chemical Reactions Analysis
4-Bromo-3-methylpyridine hydrobromide is a substituted pyridine that reacts with 1,2-ethanediamine and 1,3-propanediamine to form the corresponding diamines .Physical And Chemical Properties Analysis
4-Bromo-3-methylpyridine hydrobromide has a molecular weight of 208.484 . It has a boiling point of 250°C at 760 mmHg . The flash point is 105°C .Aplicaciones Científicas De Investigación
Polymer Science and Structural Studies
In the field of polymer science, "4-Bromo-3-methylpyridine hydrobromide" has been studied for its role in the solution polymerization of substituted pyridines. A study by Monmoton, Lefebvre, and Fradet (2008) explored the polymerization process of 4-bromomethylpyridine and 3-bromomethyl pyridine hydrobromides, leading to the formation of poly(methylenepyridinium)s. The research highlighted the reactivity differences between these monomers and provided insights into the influence of anions on the solubility and thermal stability of the resulting polymers. This study is significant for understanding the structural and kinetic aspects of polymerization involving pyridine derivatives (Monmoton, Lefebvre, & Fradet, 2008).
Catalysis and Organic Synthesis
In catalysis and organic synthesis, "4-Bromo-3-methylpyridine hydrobromide" is utilized in the synthesis of novel pyridine-based derivatives through palladium-catalyzed one-pot Suzuki cross-coupling reactions. A study by Ahmad et al. (2017) described the efficient synthesis of a series of novel pyridine derivatives, showcasing the utility of "4-Bromo-3-methylpyridine hydrobromide" in constructing complex molecular architectures. This work not only demonstrated the compound's role in facilitating organic reactions but also explored its potential applications through density functional theory (DFT) studies and biological activity assessments (Ahmad et al., 2017).
Environmental and Material Science
From an environmental perspective, research on "4-Bromo-3-methylpyridine hydrobromide" has contributed to the development of task-specific ionic liquids for CO2 capture. Bates et al. (2002) synthesized a new ionic liquid by reacting 1-butyl imidazole with 3-bromopropylamine hydrobromide, resulting in a material capable of reversibly sequestering CO2 as a carbamate salt. This innovative approach to CO2 capture highlights the broader applicability of "4-Bromo-3-methylpyridine hydrobromide" in addressing environmental challenges and advancing sustainable technologies (Bates et al., 2002).
Mecanismo De Acción
Safety and Hazards
4-Bromo-3-methylpyridine hydrobromide is considered hazardous. It causes severe skin burns and eye damage, and may cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
Direcciones Futuras
4-Bromo-3-methylpyridine hydrobromide may be used in the preparation of various compounds such as 3-(4-pyridylmethyl)-2′,3′-di-O-oleyl-5′-O-(4,4′-dimethoxytriphenylmethyl)uridine and 3-(4-pyridylmethyl)-3′-O-oleyl-5′-O-(4,4-dimethoxytriphenylmethyl)-thymidine . It can also be used in the preparation of 1,4-bis(N-hexyl-4-pyridinium)butadiene diperchlorate .
Propiedades
IUPAC Name |
4-bromo-3-methylpyridine;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrN.BrH/c1-5-4-8-3-2-6(5)7;/h2-4H,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHADCLCBIAHOHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1)Br.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7Br2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-3-methylpyridine hydrobromide | |
CAS RN |
1185658-26-7 | |
| Record name | 4-Bromo-3-methylpyridine hydrobromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[(5-chloro-1H-indol-3-yl)methyl]piperidine-4-carboxylic acid](/img/structure/B1520065.png)











